molecular formula C13H12O3 B8731074 Methyl 6-methoxy-1-naphthoate CAS No. 61109-48-6

Methyl 6-methoxy-1-naphthoate

Cat. No. B8731074
M. Wt: 216.23 g/mol
InChI Key: OIEDIIUKHOBNIG-UHFFFAOYSA-N
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Patent
US05412150

Procedure details

108 g (0.50 mol) of methyl 6-methoxy-1-naphthoate are dissolved in 500 ml of acetic acid, and 30 g of 35% aqueous hydrogen peroxide solution are added. 42 g (0.26 mol) of bromine are then added dropwise at 35° C. in the course of 45 minutes. The mixture is subsequently heated at 90° C. When the reaction has ended, the mixture is allowed to cool to 20° C. and is subjected to filtration with suction, and the filter cake is washed with water. Drying in vacuo at 60° C. gives 136.1 g of methyl 5-bromo-6-methoxy-1-naphthoate in the form of fine white needles.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:8][CH:7]=[CH:6]2.OO.[Br:19]Br>C(O)(=O)C>[Br:19][C:4]1[C:3]([O:2][CH3:1])=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
COC=1C=C2C=CC=C(C2=CC1)C(=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
FILTRATION
Type
FILTRATION
Details
is subjected to filtration with suction
WASH
Type
WASH
Details
the filter cake is washed with water
CUSTOM
Type
CUSTOM
Details
Drying in vacuo at 60° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC=C(C2=CC=C1OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 136.1 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 177.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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